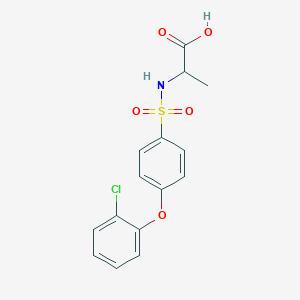

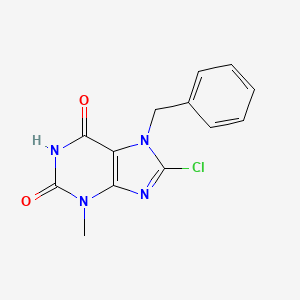

![molecular formula C16H20BrFN2O3 B2904853 tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate CAS No. 1223432-70-9](/img/structure/B2904853.png)

tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate

Overview

Description

“tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1223432-70-9 . It has a molecular weight of 387.25 .

Molecular Structure Analysis

The compound has a linear formula of C16H20BrFN2O3 . The InChI Code is 1S/C16H20BrFN2O3/c1-16(2,3)23-15(22)20-8-6-19(7-9-20)14(21)11-4-5-12(17)13(18)10-11/h4-5,10H,6-9H2,1-3H3 . For a detailed molecular structure analysis, it’s recommended to refer to the related peer-reviewed papers or technical documents .Chemical Reactions Analysis

Specific chemical reactions involving “tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate” are not mentioned in the available resources. For detailed information on its chemical reactions, it’s recommended to refer to related peer-reviewed papers or technical documents .Physical And Chemical Properties Analysis

The compound has a molecular weight of 387.25 . For a detailed analysis of its physical and chemical properties, it’s recommended to refer to related peer-reviewed papers or technical documents .Scientific Research Applications

Synthesis and Characterization

- Researchers have synthesized and characterized derivatives of tert-Butyl piperazine-1-carboxylate, revealing their molecular structure through methods like X-ray diffraction, LCMS, NMR, and IR spectroscopy. These derivatives have been evaluated for potential biological activities, such as antibacterial and anthelmintic properties (Sanjeevarayappa et al., 2015).

Pharmacological Core Development

- Piperazine derivatives, including tert-butyl variants, have been prepared using modified synthesis approaches. Their unique chemistry with a second nitrogen atom on the N-tert-butyl piperazine substructure makes them pharmacologically useful cores (Gumireddy et al., 2021).

Corrosion Inhibition

- Certain tert-butyl piperazine-1-carboxylate compounds have shown effectiveness in inhibiting corrosion, particularly for carbon steel in corrosive environments. This application has been studied through electrochemical, quantum chemical, and surface characterization methods (Praveen et al., 2021).

Crystal and Molecular Structure Analysis

- Studies have reported on the crystal and molecular structure of tert-butyl piperazine-1-carboxylate derivatives. Understanding these structures is crucial for developing new compounds with specific properties and applications (Mamat et al., 2012).

Biological Evaluation

- Various tert-butyl piperazine-1-carboxylate derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Such studies are important for discovering new compounds with potential therapeutic uses (Kulkarni et al., 2016).

Anticorrosive Behaviour

- The anticorrosive behavior of tert-butyl piperazine-1-carboxylate derivatives has been investigated, showing significant protection against corrosion in specific environments. This research has implications for industrial applications where corrosion resistance is crucial (Praveen et al., 2021).

Chemical Synthesis and Intermediates

- Tert-Butyl piperazine-1-carboxylate compounds have been synthesized as intermediates for further chemical reactions, demonstrating their versatility in organic chemistry and potential for creating a wide range of compounds (Ya-hu, 2010).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

tert-butyl 4-(4-bromo-3-fluorobenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrFN2O3/c1-16(2,3)23-15(22)20-8-6-19(7-9-20)14(21)11-4-5-12(17)13(18)10-11/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNQXQJCZDLVHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

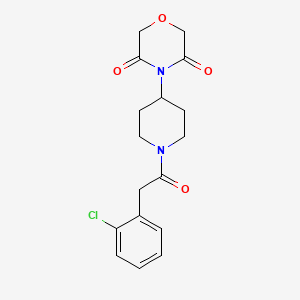

![[1-(Tert-butylamino)-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2904772.png)

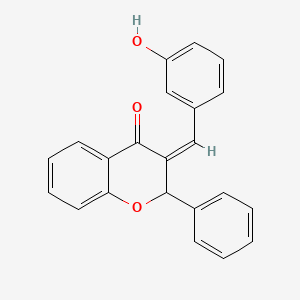

![N-[2-(4-chlorophenyl)ethyl]-2,3-difluoropyridine-4-carboxamide](/img/structure/B2904773.png)

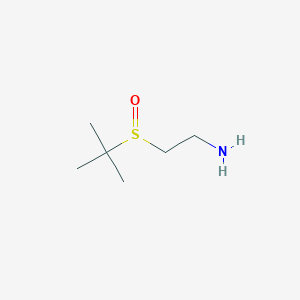

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2904776.png)

![4,5-Dimethyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B2904777.png)

![5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2904779.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B2904781.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-2-carboxamide](/img/structure/B2904786.png)